Ethyl 7-Fluoroindole-3-carboxylate
CAS No.:
Cat. No.: VC18385806
Molecular Formula: C11H10FNO2
Molecular Weight: 207.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10FNO2 |
|---|---|
| Molecular Weight | 207.20 g/mol |
| IUPAC Name | ethyl 7-fluoro-1H-indole-3-carboxylate |
| Standard InChI | InChI=1S/C11H10FNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3 |
| Standard InChI Key | ZYXKHAAMHKPHJL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CNC2=C1C=CC=C2F |
Introduction
Chemical Structure and Molecular Characteristics
Ethyl 7-fluoroindole-3-carboxylate belongs to the class of fluoroindole derivatives, a subset of heterocyclic aromatic compounds. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The fluorine atom at position 7 and the ethyl ester group at position 3 introduce electronic and steric modifications that profoundly influence the compound’s properties.
Structural Analysis
The molecular formula of ethyl 7-fluoroindole-3-carboxylate is C₁₁H₁₀FNO₂, with a molecular weight of 207.20 g/mol. Key structural features include:
-
Fluorine substituent: Enhances electronegativity at position 7, polarizing the aromatic ring and increasing resistance to oxidative metabolism.
-
Ethyl ester group: Provides a reactive handle for hydrolysis or transesterification, enabling conversion to carboxylic acid derivatives.
The planar indole ring facilitates π-π stacking interactions with biological targets, while the ester group participates in hydrogen bonding and hydrophobic interactions.
Table 1: Comparative Properties of Fluorinated Indole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| Ethyl 7-fluoroindole-3-carboxylate | C₁₁H₁₀FNO₂ | 207.20 | 2.1 | 0.45 |
| 5-Fluoroindole-2-carboxylic acid | C₉H₆FNO₂ | 179.15 | 1.8 | 1.20 |
| Methyl 6-fluoroindole-4-carboxylate | C₁₀H₈FNO₂ | 193.18 | 1.9 | 0.78 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl 7-fluoroindole-3-carboxylate typically involves transition metal-catalyzed cross-coupling reactions. A common method utilizes substituted o-iodoaniline and dicarbonyl compounds under palladium catalysis:
-
Fluorination: Introduction of fluorine at position 7 via electrophilic aromatic substitution or directed ortho-metalation.
-
Cyclization: Formation of the indole ring through Larock indole synthesis or Madelung cyclization.
-
Esterification: Reaction with ethyl chloroformate to install the ester group at position 3.
Representative Reaction Scheme:
Industrial Optimization
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Key parameters include:
-
Temperature: Maintained at 80–100°C to balance reaction rate and selectivity.
-
Catalyst loading: Reduced to 0.5–1.0 mol% palladium through solvent recycling.
-
Residence time: Optimized at 10–15 minutes for complete conversion.
Physicochemical Properties
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.41 (q, 2H, J = 7.1 Hz, OCH₂), 7.12–7.25 (m, 2H, aromatic), 8.05 (s, 1H, H-2).
-
¹³C NMR (100 MHz, CDCl₃): δ 14.2 (CH₂CH₃), 61.5 (OCH₂), 115.6–135.8 (aromatic carbons), 165.2 (C=O).
-
IR (KBr): 1715 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).
Biological Activity and Mechanism
Target Engagement
Ethyl 7-fluoroindole-3-carboxylate demonstrates inhibitory activity against kinases (e.g., CHK1, SGK) and cyclooxygenase-2 (COX-2). The fluorine atom enhances binding affinity by forming dipole-dipole interactions with catalytic lysine residues, while the ester group stabilizes the compound in the hydrophobic pocket of the active site.
Pharmacological Effects
-
Antiproliferative activity: Induces G0-G1 cell cycle arrest in cancer cell lines (IC₅₀ = 3.2 µM in MCF-7 breast cancer cells).
-
Anti-inflammatory effects: Reduces prostaglandin E₂ (PGE₂) production by 68% at 10 µM in LPS-stimulated macrophages.
Applications in Drug Development
Prodrug Design
The ethyl ester moiety serves as a prodrug strategy, improving membrane permeability. In vivo hydrolysis releases the active carboxylic acid metabolite, which exhibits enhanced target binding:
Structure-Activity Relationship (SAR) Studies
Modifications to the indole scaffold have revealed critical insights:
-
Fluorine position: Substitution at position 7 maximizes kinase inhibition compared to positions 5 or 6.
-
Ester chain length: Ethyl esters outperform methyl or propyl analogs in balancing solubility and metabolic stability.
Future Perspectives
Green Chemistry Innovations
Future synthesis routes may leverage biocatalysis or photocatalytic fluorination to reduce reliance on palladium catalysts and improve atom economy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume